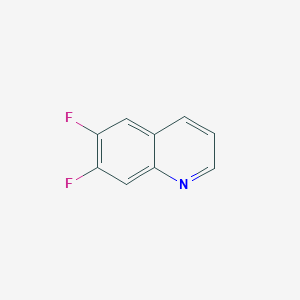

6,7-Difluoroquinoline

Descripción general

Descripción

6,7-Difluoroquinoline is a compound of interest in the field of medicinal chemistry due to its unique structure and potential biological activity. The presence of fluorine atoms can significantly influence the biological properties of molecules, making difluoroquinoline derivatives valuable for drug development.

Synthesis Analysis

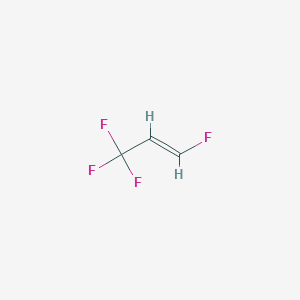

The synthesis of compounds related to 6,7-difluoroquinoline has been explored in various studies. A one-pot synthesis method has been developed to create trifluoromethyl-containing tetrahydroquinolines, which are structurally related to 6,7-difluoroquinoline. This method involves a three-step process that optimizes the preparation of novel 2,6-disubstituted derivatives with a tertiary-substituent, and the resulting racemic compounds can be separated into single enantiomers using chiral HPLC .

Molecular Structure Analysis

The molecular structure of 6,7-difluoroquinoline derivatives is characterized by the presence of a partially-saturated bicyclic ring, which is a common feature in many bioactive compounds. The introduction of fluorine atoms at specific positions on the quinoline ring can lead to the formation of axially chiral structures, as seen in the synthesis of zwitterionic 6,7-dihydrobenzo[a]quinolizinium derivatives .

Chemical Reactions Analysis

Chemical reactions involving 6,7-difluoroquinoline derivatives can lead to a variety of products. For instance, the reaction of 2-polyfluoroalkylchromones with certain dihydroisoquinolines results in high yields of axially chiral quinolizinium derivatives. Additionally, reactions with aromatic methylketimines provide a straightforward synthesis route to 2,6-diaryl-4-polyfluoroalkylpyridines . Another study demonstrates the synthesis of difluoroarylmethyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones under mild conditions, highlighting the versatility of reactions involving difluoroquinoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6,7-difluoroquinoline derivatives are influenced by the presence of fluorine atoms. Fluorine's high electronegativity and small size can affect the acidity, lipophilicity, and metabolic stability of the molecules. For example, the synthesis of ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, a key intermediate for the tricyclic quinolone prulifloxacin, involves steps that take advantage of these properties, such as chlorination and intramolecular cyclization reactions . Additionally, the synthesis of regioisomeric difluorobenz[g]isoquinoline diones and their reactions with diamines demonstrate the reactivity of the difluoroquinoline core and its potential for creating diverse chemical structures .

Aplicaciones Científicas De Investigación

-

Pharmaceuticals

- Summary of Application : Fluorinated quinolines, including 6,7-Difluoroquinoline, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

- Methods of Application : The synthesis of 6,7-Difluoroquinoline often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .

- Results or Outcomes : Many synthetic quinolines have proved to exhibit antibacterial, antineoplastic, and antiviral activities . The quinoline skeleton has been used for a long time as a basic structure for search of synthetic antimalarial drugs .

-

Industrial Chemistry

- Summary of Application : Fluorinated quinolines have found application in industrial chemistry .

- Methods of Application : Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are discussed .

- Results or Outcomes : A number of fluorinated quinolines have found application in agriculture, and also as components for liquid crystals .

Safety And Hazards

Direcciones Futuras

Fluorinated quinolines, such as 6,7-Difluoroquinoline, have been the subject of research studies aimed at the development of novel methods of synthesis, studying their reactivity, and their plausible practical applications . They have found applications in medicine, exhibiting remarkable biological activity . Future research may focus on these areas.

Propiedades

IUPAC Name |

6,7-difluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2N/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDIQDVSYHYORP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(C=C2N=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90925995 | |

| Record name | 6,7-Difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90925995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Difluoroquinoline | |

CAS RN |

127827-50-3 | |

| Record name | Quinoline, 6,7-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127827503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90925995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

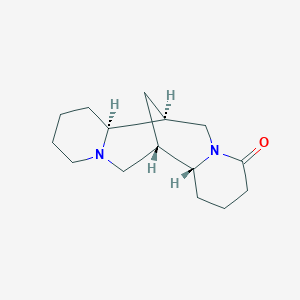

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide](/img/structure/B156731.png)

![(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol](/img/structure/B156732.png)